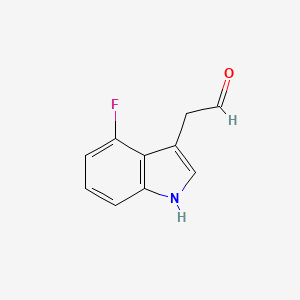
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a fluorine atom attached to the indole ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1h-indol-3-yl)acetaldehyde typically involves the substitution of the methyl hydrogen on acetaldehyde with the 4-fluoro-1h-indol-3-yl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Fischer indole synthesis, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(4-Fluoro-1h-indol-3-yl)acetic acid.
Reduction: 2-(4-Fluoro-1h-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-1h-indol-3-yl)acetaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The aldehyde group can undergo reactions that modify the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(1H-indol-3-yl)acetaldehyde: Similar structure but without the fluorine substitution.
Indole-3-acetic acid: An oxidized form of indole-3-acetaldehyde, commonly found in plants as a growth hormone.
Uniqueness
2-(4-Fluoro-1h-indol-3-yl)acetaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated indole derivatives. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
2-(4-fluoro-1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,5-6,12H,4H2 |
InChI-Schlüssel |
NWCZHAWHQFBAGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
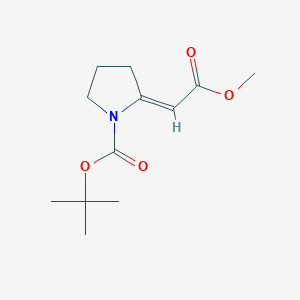
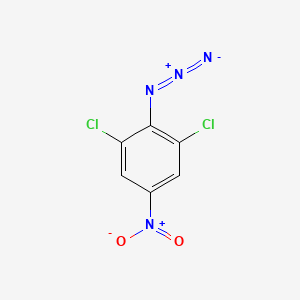
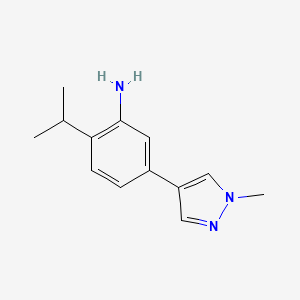
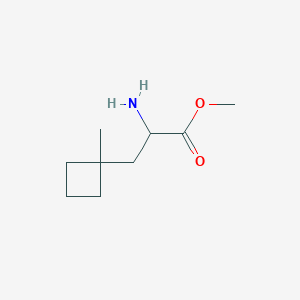



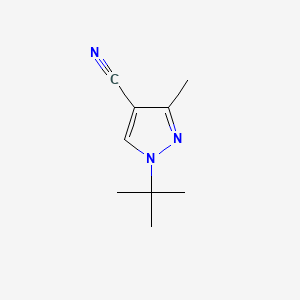
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
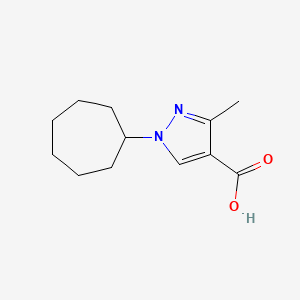

![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
